molecular formula C15H15NO3 B1421772 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187169-20-5

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine

Cat. No.: B1421772
CAS No.: 1187169-20-5
M. Wt: 257.28 g/mol
InChI Key: ZSQLBOBUDDVNLW-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine is an organic compound that belongs to the class of benzoyl pyridines This compound is characterized by the presence of a dimethoxybenzoyl group attached to a methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-methylpyridine in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . The reaction can be represented as follows:

3,4-Dimethoxybenzoyl chloride+2-MethylpyridineThis compound\text{3,4-Dimethoxybenzoyl chloride} + \text{2-Methylpyridine} \rightarrow \text{this compound} 3,4-Dimethoxybenzoyl chloride+2-Methylpyridine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybenzoyl chloride
  • 2-Methylpyridine
  • 3,4-Dimethoxybenzyl derivatives

Uniqueness

4-(3,4-Dimethoxybenzoyl)-2-methylpyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or selectivity in various applications .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-8-12(6-7-16-10)15(17)11-4-5-13(18-2)14(9-11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQLBOBUDDVNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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